(2-Cyanoethyl)methylcyanamide
Description
Structure
3D Structure
Properties
CAS No. |
54434-24-1 |
|---|---|
Molecular Formula |
C5H7N3 |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
2-cyanoethyl(methyl)cyanamide |
InChI |
InChI=1S/C5H7N3/c1-8(5-7)4-2-3-6/h2,4H2,1H3 |
InChI Key |
LYEAQXRDEPJQLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyanoethyl Methylcyanamide and Its Derivatives
Direct Synthesis Approaches to N-(2-Cyanoethyl)-N-methylcyanamide
Direct synthesis focuses on constructing the target molecule in a single key step from precursors that already contain the core methyl and 2-cyanoethyl groups.
The most straightforward direct synthesis involves the cyanoethylation of methylcyanamide (B2951037). Cyanoethylation is a chemical process that attaches a 2-cyanoethyl group (-CH₂CH₂CN) to a substrate. wikipedia.org In this context, methylcyanamide serves as the nucleophile, and acrylonitrile (B1666552) is the source of the cyanoethyl group. The reaction is a Michael addition, where the nitrogen atom of methylcyanamide attacks the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nitrile group. asianpubs.org
An alternative direct approach involves starting with N-methyl-3-aminopropionitrile. This precursor already contains the required methyl and cyanoethyl fragments attached to a nitrogen atom. The synthesis is completed by introducing the cyano group onto the secondary amine nitrogen. This can be achieved using a cyanating agent, such as cyanogen (B1215507) bromide (BrCN), which directly converts secondary amines into their corresponding disubstituted cyanamides. cardiff.ac.uk
The cyanoethylation of amines and related compounds is typically catalyzed by a base. wikipedia.orgasianpubs.org The base deprotonates the nucleophile (methylcyanamide), increasing its nucleophilicity and facilitating the attack on acrylonitrile. The choice of catalyst, solvent, and temperature is crucial for optimizing the reaction yield and minimizing side reactions, such as the polymerization of acrylonitrile. Strong bases are effective, but milder conditions are often preferred to maintain selectivity. asianpubs.org Anhydrous conditions are often necessary to prevent the hydrolysis of reactants and products.
Below is a table illustrating how reaction conditions can be optimized for a typical base-catalyzed cyanoethylation reaction.
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Catalyst | None | Sodium Hydroxide (B78521) (NaOH) | Triton B | A base is required to deprotonate the nucleophile, initiating the Michael addition. asianpubs.org Triton B is a quaternary ammonium (B1175870) hydroxide that can offer improved solubility in organic solvents. |
| Solvent | Water | Dioxane | Acetonitrile | Aprotic solvents are often preferred to avoid side reactions and to better dissolve organic reactants. |
| Temperature | 25°C | 50°C | 70°C | Moderate heating can increase the reaction rate, but excessive temperatures may lead to polymerization of acrylonitrile or other decomposition pathways. |
| Observed Yield | Low | Moderate | High | The combination of an effective catalyst, appropriate solvent, and optimal temperature leads to higher product yields. |
Indirect Synthetic Pathways involving Cyanamide (B42294) Intermediates
Indirect routes involve the initial synthesis of a simpler cyanamide, which is subsequently modified to introduce the second substituent.
This pathway is conceptually similar to the direct synthesis described in 2.1.1 but is considered indirect if the initial N-alkylcyanamide (methylcyanamide) is prepared in a separate, preceding step. For instance, a primary amine like methylamine (B109427) can first be reacted with cyanogen bromide to produce methylcyanamide. cardiff.ac.uk This intermediate is then isolated and subjected to cyanoethylation by reacting it with acrylonitrile under basic conditions, as previously described. This stepwise approach allows for the purification of the intermediate, which can sometimes lead to a cleaner final product.
The reaction mechanism for the key cyanoethylation step is as follows:
A base removes the proton from the nitrogen atom of methylcyanamide, forming a potent nucleophilic anion.
The anion attacks the electron-poor β-carbon of acrylonitrile.
The resulting intermediate is protonated by the solvent or upon workup to yield the final product, N-(2-Cyanoethyl)-N-methylcyanamide.
The von Braun reaction provides a classic and effective method for synthesizing disubstituted cyanamides from tertiary amines. researchgate.net The reaction involves treating a tertiary amine with cyanogen bromide (CNBr). wikipedia.orgscribd.com This process results in the cleavage of one N-alkyl bond, yielding an alkyl bromide and a disubstituted cyanamide. researchgate.net
To apply this principle to the synthesis of (2-Cyanoethyl)methylcyanamide, a suitable tertiary amine precursor is required. An ideal starting material would be a tertiary amine containing a methyl group, a 2-cyanoethyl group, and a third alkyl group that is easily cleaved. For example, starting with N-benzyl-N-methyl-3-aminopropionitrile, the von Braun reaction would preferentially cleave the benzyl (B1604629) group (as benzyl bromide is a stable leaving group), yielding the desired N-(2-Cyanoethyl)-N-methylcyanamide. The reaction proceeds via a quaternary cyanoammonium salt intermediate, which is then attacked by the bromide ion in an Sₙ2 substitution. wikipedia.org
The table below illustrates potential precursors for the von Braun reaction leading to the desired product.
| Tertiary Amine Precursor | Cleaved Group (as Alkyl Bromide) | Desired Product | Notes |
| N,N-Dimethyl-N-(2-cyanoethyl)amine | Methyl Bromide | This compound | The reaction cleaves one of the two methyl groups. |
| N-Benzyl-N-methyl-N-(2-cyanoethyl)amine | Benzyl Bromide | This compound | The benzyl group is often readily cleaved. |
| N-Ethyl-N-methyl-N-(2-cyanoethyl)amine | Ethyl Bromide or Methyl Bromide | This compound | Product mixture is possible, as cleavage is competitive. |
Stereochemical Control in this compound Synthesis
Stereochemistry is a fundamental aspect of organic chemistry that deals with the spatial arrangement of atoms within molecules. rijournals.com Methods to control stereochemistry, such as asymmetric synthesis or the use of chiral catalysts, are critical when the target molecule can exist as multiple stereoisomers with different properties. rijournals.com
However, the molecular structure of this compound (CH₃-N(CN)-CH₂CH₂CN) is achiral. It does not possess any stereocenters (chiral centers) or elements of planar or axial chirality. As a result, the molecule does not have enantiomers or diastereomers. Consequently, the concept of stereochemical control is not applicable to the synthesis of this compound itself. The synthetic methodologies described above will produce a single, achiral compound, and there is no need to employ strategies to control its three-dimensional architecture.
Enantioselective and Diastereoselective Synthesis Approaches
Enantioselective synthesis refers to a chemical reaction that preferentially results in one enantiomer over the other. Similarly, diastereoselective synthesis favors the formation of one diastereomer over others. These outcomes are typically achieved by introducing a chiral influence during the reaction, which can be a chiral catalyst, reagent, or an auxiliary group temporarily attached to the substrate. wordpress.com
Despite the broad applicability of these methods, specific examples of their use in the synthesis of chiral this compound are not documented in the current body of scientific literature. The synthesis of cyanamides, in general, can be achieved through various routes, such as the cyanation of amines or the dehydration of ureas. researchgate.netnih.gov However, the adaptation of these methods to achieve high levels of enantioselectivity or diastereoselectivity for the target compound has not been reported. The development of such synthetic routes would likely involve the use of chiral catalysts, such as metal complexes with chiral ligands, or organocatalysts to control the stereochemical outcome of the reaction.
Chiral Pool and Auxiliary Strategies
Chiral Pool Synthesis
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. wordpress.comd-nb.info This approach leverages the existing chirality of the starting material to build more complex chiral molecules. While this is a powerful and widely used strategy in organic synthesis, there are no published examples of its application for the synthesis of this compound. The successful implementation of a chiral pool approach would depend on identifying a suitable and economically viable chiral starting material from which the target molecule could be synthesized in a reasonable number of steps.
Chiral Auxiliary Strategies
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more subsequent reactions. york.ac.ukwikipedia.org The auxiliary, which is itself chiral, is attached to the substrate to form a new compound. The steric and electronic properties of the auxiliary then influence the approach of reagents, leading to the preferential formation of one stereoisomer. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and various camphor (B46023) derivatives. wikipedia.org These have been successfully employed in a wide range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. However, the application of any of these well-established chiral auxiliary strategies to the synthesis of this compound has not been reported in the scientific literature. The development of such a synthesis would involve attaching a suitable chiral auxiliary to a precursor of this compound, performing a diastereoselective reaction to introduce the desired chirality, and then cleaving the auxiliary to yield the enantiomerically enriched product.
Due to the lack of specific research on the enantioselective and diastereoselective synthesis of this compound, no data tables with detailed research findings can be provided.
Chemical Reactivity and Mechanistic Studies of 2 Cyanoethyl Methylcyanamide
Nucleophilic and Electrophilic Characteristics of the Cyanamide (B42294) Moiety
The cyanamide moiety (N-C≡N) in (2-Cyanoethyl)methylcyanamide exhibits a dualistic reactivity profile, functioning as both a nucleophile and an electrophile. researchgate.net This duality is a consequence of its electronic structure. The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic. Conversely, the carbon atom of the nitrile group is electron-deficient due to the strong electron-withdrawing nature of the adjacent nitrogen atoms, making it susceptible to nucleophilic attack. researchgate.net
The nucleophilicity of the amino nitrogen can be observed in reactions such as alkylation and acylation. researchgate.net Under acidic conditions, the cyanamide nitrogen can be protonated, forming a nitrilium ion, which enhances the electrophilicity of the cyano carbon. researchgate.net This activation facilitates reactions with a wide range of nucleophiles. The electronic environment of the cyanamide group can be further influenced by the nature of the substituents on the nitrogen atom. In this compound, the methyl and 2-cyanoethyl groups modulate the electron density and steric accessibility of the reactive centers.
Table 1: General Nucleophilic and Electrophilic Reactions of Substituted Cyanamides
| Reaction Type | Reactant | Product Type | Role of Cyanamide Moiety |
| Alkylation | Alkyl halide | N,N,N'-trisubstituted guanidine | Nucleophile (amino nitrogen) |
| Acylation | Acyl chloride | N-acylcyanamide derivative | Nucleophile (amino nitrogen) |
| Addition of amines | Primary/secondary amine | Guanidine derivative | Electrophile (cyano carbon) |
| Hydrolysis | Water (acid/base catalysis) | Urea (B33335) derivative | Electrophile (cyano carbon) |
| Addition of alcohols | Alcohol | Isourea derivative | Electrophile (cyano carbon) |
Cyclization Reactions and Heterocycle Formation
The presence of multiple reactive sites within this compound allows for its participation in various cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions are of significant interest in synthetic organic chemistry for the construction of biologically relevant scaffolds.
While direct experimental evidence for the use of this compound in the synthesis of dihydropyrimidine (B8664642) derivatives is not extensively documented, its structural motifs suggest potential applicability in reactions analogous to the Biginelli reaction. The Biginelli reaction is a one-pot multicomponent reaction that typically involves an aldehyde, a β-ketoester, and urea or thiourea (B124793) to produce dihydropyrimidinones. researchgate.net
In a hypothetical scenario, the cyanamide functionality could potentially act as a synthon for the urea component. The reaction would likely require activation of the cyanamide and subsequent intramolecular or intermolecular cyclization. The synthesis of dihydrouracil, a key precursor in the catabolism of uracil, often involves multi-step procedures. nih.govurfu.ru The development of synthetic routes utilizing readily available starting materials like substituted cyanamides is an area of ongoing research. nih.govurfu.ru
The nitrile group within this compound can participate as a dipolarophile in intramolecular cycloaddition reactions. mdpi.com If a suitable 1,3-dipole is generated within the same molecule, a [3+2] cycloaddition can occur, leading to the formation of five-membered heterocyclic rings. For instance, if the 2-cyanoethyl group were modified to contain an azide (B81097) functionality, an intramolecular cycloaddition between the azide and the nitrile could potentially yield a tetrazole-fused ring system.
These types of reactions are powerful tools for the construction of complex polycyclic frameworks. frontiersin.org The regioselectivity and stereoselectivity of such intramolecular cycloadditions are governed by the electronic nature of the dipole and dipolarophile, as well as steric constraints imposed by the linking chain. nih.gov
Addition Reactions Involving the Nitrile and Amine Functionalities
Both the nitrile and the amine functionalities in this compound are susceptible to addition reactions, further expanding its synthetic utility.
The electrophilic carbon of the nitrile group can be attacked by a variety of nucleophiles. nih.gov For example, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones. mdpi.com The reduction of the nitrile group is also a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding a diamine product. nih.govnih.gov Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction to an imine, which upon hydrolysis yields an aldehyde. nih.gov
The nucleophilic methylamino group can undergo addition reactions with electrophiles. For instance, it can react with isocyanates to form urea derivatives or with isothiocyanates to yield thiourea derivatives.
Table 2: Representative Addition Reactions of the Nitrile Group
| Reagent | Intermediate | Final Product (after hydrolysis) |
| Grignard Reagent (R-MgX) | Imine | Ketone |
| Lithium Aluminum Hydride (LiAlH₄) | Amine | Primary Amine |
| Diisobutylaluminium Hydride (DIBAL-H) | Imine | Aldehyde |
| Water (acid/base catalysis) | Amide | Carboxylic Acid |
Dimerization and Oligomerization Pathways
The parent compound, cyanamide (H₂NCN), is known to undergo dimerization to form 2-cyanoguanidine (dicyandiamide) and trimerization to melamine, particularly under basic conditions. nih.gov This reactivity is driven by the nucleophilic attack of a cyanamide anion on the electrophilic nitrile carbon of another cyanamide molecule. nih.gov
Tautomeric Equilibrium and its Influence on Reactivity
Cyanamide can exist in equilibrium with its tautomer, carbodiimide (B86325) (HN=C=NH). wikipedia.org For N,N-disubstituted cyanamides such as this compound, a similar tautomeric equilibrium with a substituted carbodiimide form is conceivable, although the cyanamide form is generally considered to be the more stable tautomer. The position of this equilibrium can be influenced by factors such as the nature of the substituents, the solvent, and the temperature. frontiersin.org
The existence of the carbodiimide tautomer, even in small concentrations, can have a significant impact on the reactivity of the molecule. Carbodiimides are well-known for their utility in coupling reactions, particularly in peptide synthesis, where they act as dehydrating agents. nih.gov The central carbon atom of the carbodiimide is highly electrophilic and readily reacts with nucleophiles. While the reactivity of this compound is predominantly discussed in the context of its cyanamide form, the potential contribution of its carbodiimide tautomer to certain reaction pathways should not be overlooked, especially in reactions involving nucleophilic attack at the central carbon. Spectroscopic and computational studies on various cyanamides are ongoing to better understand these tautomeric relationships and their effect on chemical reactivity. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Cyanoethyl Methylcyanamide
High-Resolution NMR Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of (2-Cyanoethyl)methylcyanamide. While specific experimental spectra for this compound are not publicly documented, the expected chemical shifts can be predicted based on its molecular structure.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl and the two methylene groups. The N-methyl protons would appear as a singlet, while the two adjacent methylene groups of the cyanoethyl moiety would appear as triplets due to spin-spin coupling with each other.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five unique signals, one for each carbon atom in a distinct chemical environment. masterorganicchemistry.compressbooks.pub The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to nitrogen appearing further downfield. libretexts.org The nitrile carbon is expected at the lowest field among the sp³-hybridized carbons, though not as far downfield as sp² carbons. libretexts.org
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the two methylene (-CH₂-) groups, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| N-C H₃ | ~3.0 | Singlet (s) | ~35-45 |
| N-C H₂-CH₂-CN | ~3.5 | Triplet (t) | ~45-55 |
| N-CH₂-C H₂-CN | ~2.8 | Triplet (t) | ~15-25 |
| -C N (Nitrile) | - | - | ~117-120 |
| N-C N (Cyanamide) | - | - | ~115-118 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. This typically appears in a relatively clear region of the spectrum. nih.gov The cyanamide (B42294) (N-C≡N) moiety also exhibits a strong absorption in a similar region. nih.gov Other expected bands include C-H stretching and bending vibrations for the methyl and methylene groups.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric stretching of the C≡N bond is typically Raman active and would be expected to produce a strong signal. researchgate.net Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C≡N Stretch | Nitrile | 2240 - 2260 | Strong (IR), Strong (Raman) |
| N-C≡N Stretch | Cyanamide | 2220 - 2245 | Strong (IR) |
| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium-Strong (IR, Raman) |
| C-H Bend | -CH₃, -CH₂- | 1350 - 1470 | Medium (IR) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.comnih.gov For this compound (C₅H₇N₃), the exact mass can be calculated from the sum of the exact masses of its constituent isotopes.
Upon ionization, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule would be expected to form a protonated molecular ion [M+H]⁺. Fragmentation of this ion in the mass spectrometer (MS/MS) would likely involve the loss of small neutral molecules or radicals, such as the cleavage of the ethyl chain, providing further structural confirmation. youtube.com
The molecular formula and expected monoisotopic mass are:
Molecular Formula: C₅H₇N₃
Monoisotopic Mass: 109.0640 u
An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the compound. researchgate.net
X-ray Crystallography of this compound and its Cocrystals/Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org It provides precise information on bond lengths, bond angles, and intermolecular interactions. excillum.com
As of this writing, a search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD) and Crystallography Open Database (COD), reveals no deposited crystal structures for this compound or its immediate derivatives. researchgate.net Therefore, experimental data for the subsections below are not available.
This information is not available as no crystal structure has been published. The determination of the crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c, C2/c) would be the first step in a crystallographic analysis. nih.gov
This information is not available. A crystal structure would reveal the precise conformation of the molecule in the solid state, including the torsion angles of the ethyl chain, and provide accurate measurements of all bond lengths and angles. nih.gov
This information is not available. The analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the solid-state architecture.
Theoretical and Computational Investigations of 2 Cyanoethyl Methylcyanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic distribution and energy levels of orbitals, which are crucial for predicting chemical behavior.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics reveal its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For (2-Cyanoethyl)methylcyanamide, a frontier molecular orbital analysis would identify the regions of the molecule most likely to participate in chemical reactions. One could hypothesize that the lone pairs on the nitrogen atoms would contribute significantly to the HOMO, making these sites nucleophilic. The cyano group, with its triple bond, would likely influence the LUMO, rendering the carbon atom of the nitrile susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value Range | Significance |
|---|---|---|
| HOMO Energy | -8 to -10 eV | Indicates electron-donating ability |
| LUMO Energy | 1 to 3 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 9 to 13 eV | Relates to chemical stability and reactivity |
Note: This table is illustrative and not based on actual computational results for this compound, as none were found.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack, while areas of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the cyanamide (B42294) and cyano groups due to their lone pairs of electrons. Conversely, the hydrogen atoms and the carbon atom of the cyano group would likely exhibit a positive electrostatic potential. This visual tool is invaluable for predicting non-covalent interactions and the initial steps of a chemical reaction.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of how a reaction proceeds.
Transition State Calculations for Cyclization and Addition Reactions
Transition state calculations are used to determine the energy barrier of a reaction, which is directly related to the reaction rate. For a molecule like this compound, potential reactions could include intramolecular cyclization or intermolecular addition reactions. Computational methods can be employed to locate the geometry of the transition state and calculate its energy. A lower activation energy, as determined by these calculations, would indicate a more favorable reaction pathway.
Table 2: Hypothetical Activation Energies for Reactions of this compound
| Reaction Type | Plausible Reactant | Expected Activation Energy Range (kcal/mol) |
|---|---|---|
| Intramolecular Cyclization | - | 25 - 40 |
| Nucleophilic Addition to Cyano Group | H₂O | 15 - 30 |
Note: This table is illustrative and not based on actual computational results for this compound, as none were found.
Conformational Analysis and Energy Landscapes
Most molecules are not rigid structures and can exist in various spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies to understand the molecule's flexibility and the population of each conformer at a given temperature.
For this compound, rotation around the single bonds would lead to different conformers. A computational conformational search would identify the minimum energy structures and the energy barriers to rotation between them. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules.
Crystallographic Data Refinement and Validation through Computational Methods
Extensive searches of crystallographic databases and the scientific literature did not yield any specific experimental crystallographic data, such as a Crystallographic Information File (CIF), for the compound this compound. Consequently, a detailed refinement and validation of its crystal structure against experimental X-ray diffraction data cannot be presented.
The process of crystallographic data refinement and computational validation is a critical step in structural chemistry. It involves the use of specialized software to refine an initial crystal structure model to best fit the measured diffraction data. This is followed by computational chemistry methods to validate and understand the determined structure.
A typical workflow for such an investigation would involve:
Data Collection: Measuring the diffraction pattern from a single crystal of the compound using an X-ray diffractometer.
Structure Solution and Refinement: Processing the diffraction data to obtain the unit cell dimensions, space group, and the initial positions of the atoms. This initial model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction intensities. Key parameters evaluated during refinement include the R-factor and the goodness-of-fit.
Computational Validation: Once a refined crystal structure is obtained, computational methods are employed to validate the experimental results. This can include:
Geometry Optimization: Using quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the most stable (lowest energy) geometry of the molecule in the gas phase or in a simulated crystalline environment. This computationally derived structure can then be compared to the experimental crystallographic structure.
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into the packing of the molecules.
Energy Framework Analysis: This method calculates the interaction energies between molecules in the crystal, helping to understand the forces that stabilize the crystal structure.
While specific data tables and detailed research findings for this compound are not available, the table below outlines the typical parameters that would be reported in a crystallographic study, which would be essential for a comprehensive analysis as described above.
Table 1. Hypothetical Crystallographic Data and Refinement Parameters.
| Parameter | Value (Example) |
| Chemical formula | C5H7N3 |
| Formula weight | 109.13 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 12.543(5) |
| β (°) | 109.87(3) |
| Volume (ų) | 648.9(4) |
| Z | 4 |
| Calculated density (g/cm³) | 1.118 |
| Absorption coefficient (mm⁻¹) | 0.076 |
| F(000) | 232 |
| Reflections collected | 5678 |
| Independent reflections | 1234 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.055, wR2 = 0.154 |
| R indices (all data) | R1 = 0.078, wR2 = 0.178 |
Without the foundational experimental data for this compound, a detailed and scientifically accurate discussion for this specific section cannot be generated.
Applications of 2 Cyanoethyl Methylcyanamide in Complex Organic Synthesis
Precursor for Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are fundamental scaffolds in a multitude of pharmaceuticals and biologically active compounds. The inherent reactivity of the cyanamide (B42294) and nitrile groups within (2-Cyanoethyl)methylcyanamide presents opportunities for its use in the construction of these important ring systems.
Synthesis of Dihydropyrimidine (B8664642) Scaffolds
The Biginelli reaction, a classic multicomponent reaction, is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. wikipedia.orgmdpi.com This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.org While the direct application of this compound in a traditional Biginelli reaction is not extensively documented in publicly available literature, the broader class of cyanamides can participate in related cyclization reactions to form six-membered heterocyclic systems. nih.gov For instance, the co-cyclization of cyanamides with diynes or alkenyl-nitriles, often catalyzed by transition metals like nickel or iron, provides a route to substituted aminopyridines and aminopyrimidines. nih.gov
The general mechanism of the Biginelli reaction involves the initial formation of an acylimine intermediate from the aldehyde and urea, which then reacts with the enolate of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidine core. wikipedia.orgorganic-chemistry.org
Table 1: Key Features of the Biginelli Reaction for Dihydropyrimidine Synthesis
| Feature | Description |
| Reaction Type | Multicomponent Reaction |
| Reactants | Aldehyde, β-dicarbonyl compound, Urea or Thiourea |
| Product | 3,4-Dihydropyrimidin-2(1H)-one or -thione |
| Catalyst | Typically Brønsted or Lewis acids |
This table provides a general overview of the Biginelli reaction, a common method for synthesizing dihydropyrimidine scaffolds.
Utility in Constructing Bioactive Molecule Frameworks
Dihydropyrimidine derivatives, the potential products of reactions involving cyanamide-like precursors, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.com These scaffolds are found in drugs with diverse therapeutic applications, including antiviral, antitumor, anti-inflammatory, and antihypertensive agents. nih.gov The functional groups inherent in a molecule like this compound could, in principle, be incorporated into such frameworks, imparting specific physicochemical properties to the final bioactive molecule.
Role as a Key Intermediate in Multi-Step Organic Transformations
Multi-step synthesis is a fundamental strategy in organic chemistry for the construction of complex molecules from simpler starting materials. nih.gov This approach allows for the sequential introduction of functional groups and the controlled formation of stereocenters. While specific total syntheses employing this compound as a key intermediate are not prominently reported, its structure suggests potential utility. The presence of both a cyanamide and a nitrile group offers two distinct points for chemical modification. For instance, the cyanoethyl group could be envisioned to undergo hydrolysis to a carboxylic acid or reduction to an amine, thereby enabling further elaboration of the molecular structure.
Future Directions in 2 Cyanoethyl Methylcyanamide Research
Exploration of New Synthetic Methodologies
The primary and most crucial area of future research will be the development of viable synthetic routes to (2-Cyanoethyl)methylcyanamide. Initial investigations would likely focus on adapting known methods for the synthesis of other cyanamides. Potential starting materials and reaction types that could be explored are detailed in the table below.
| Starting Material 1 | Starting Material 2 | Reaction Type | Potential Catalyst/Conditions |
| Methylcyanamide (B2951037) | Acrylonitrile (B1666552) | Michael Addition | Base catalyst (e.g., NaOEt, DBU) |
| N-methyl-3-aminopropionitrile | Cyanogen (B1215507) bromide | Cyanation | Basic conditions |
| 3-(Methylamino)propanenitrile | A cyanating agent | Direct cyanation | To be determined |
Further research in this area would involve optimizing reaction conditions such as solvent, temperature, and catalyst to achieve high yields and purity. The development of a one-pot synthesis would be a significant step towards an efficient and scalable process.
Investigation of Undiscovered Reactivity Patterns
Once a reliable synthetic method is established, the next logical step is to explore the reactivity of this compound. The presence of both a cyano group and a cyanamide (B42294) moiety suggests a rich and complex chemical reactivity. Key areas of investigation would include:
Cyclization Reactions: The proximity of the cyanoethyl group to the cyanamide nitrogen could allow for intramolecular cyclization reactions to form novel heterocyclic compounds.
Addition Reactions: The nitrile group could undergo addition reactions with various nucleophiles. The cyanamide group could also participate in addition reactions, for example, with amines or alcohols to form substituted guanidines or isoureas, respectively.
Coordination Chemistry: The nitrogen atoms in both the cyano and cyanamide groups could act as ligands for metal ions, opening up possibilities in coordination chemistry and catalysis.
Integration into Advanced Materials Science
The unique chemical structure of this compound suggests its potential as a building block for advanced materials. Future research could focus on its use as:
A Monomer for Polymerization: The nitrile group could be polymerized or co-polymerized to create polymers with unique properties. The cyanamide functionality could also be leveraged for cross-linking.
A Component in Organic Electronics: The nitrogen-rich structure might impart interesting electronic properties, making it a candidate for use in organic semiconductors or charge-transporting materials.
A Precursor for Carbon Materials: Pyrolysis of this compound could potentially yield nitrogen-doped carbon materials with applications in energy storage and catalysis.
Development of Sustainable Synthesis Routes
As with any new chemical entity, the development of sustainable synthesis routes is a critical long-term goal. Once a conventional synthesis is established, future research should focus on:
Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives such as water, supercritical CO2, or bio-derived solvents.
Catalytic Methods: Developing highly efficient catalytic systems to minimize waste and energy consumption. This could involve heterogeneous catalysts for easy separation and recycling or biocatalysis using enzymes.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
